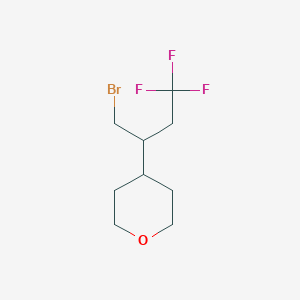
4-(1-bromo-4,4,4-trifluorobutan-2-yl)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Bromo-4,4,4-trifluorobutan-2-yl)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a bromo-trifluorobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-bromo-4,4,4-trifluorobutan-2-yl)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 1-bromo-4,4,4-trifluorobutane under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromo-4,4,4-trifluorobutan-2-yl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other less reactive groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: Products include alkanes and other reduced derivatives.
Scientific Research Applications
4-(1-Bromo-4,4,4-trifluorobutan-2-yl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(1-bromo-4,4,4-trifluorobutan-2-yl)tetrahydro-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromo-trifluorobutyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyltetrahydropyran: Similar structure but lacks the trifluorobutyl group.
1-Bromo-4,4,4-trifluorobutane: Contains the trifluorobutyl group but lacks the tetrahydropyran ring.
Uniqueness
4-(1-Bromo-4,4,4-trifluorobutan-2-yl)tetrahydro-2H-pyran is unique due to the combination of the tetrahydropyran ring and the bromo-trifluorobutyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H14BrF3O |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
4-(1-bromo-4,4,4-trifluorobutan-2-yl)oxane |
InChI |
InChI=1S/C9H14BrF3O/c10-6-8(5-9(11,12)13)7-1-3-14-4-2-7/h7-8H,1-6H2 |
InChI Key |
HSTGSGOFQZBBPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(CC(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















